molecular formula C11H13NO2 B6610142 N-ethyl-3-(2-oxoethyl)benzamide CAS No. 2228995-82-0

N-ethyl-3-(2-oxoethyl)benzamide

Cat. No. B6610142
CAS RN: 2228995-82-0
M. Wt: 191.23 g/mol
InChI Key: PCFJEYQLISGQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-(2-oxoethyl)benzamide, also known as N-ethyl-3-oxobenzamide, is an organic compound belonging to the class of benzamides. It is an important synthetic intermediate for the preparation of many other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in various research studies for its biochemical and physiological effects.

Scientific Research Applications

N-ethyl-3-(2-oxoethyl)benzamide has been used in various scientific research studies. It is a useful intermediate for the synthesis of agrochemicals, pharmaceuticals, and dyes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and imidazoles. In addition, it has been used in the synthesis of various biologically active compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N-ethyl-3-(2-oxoethyl)benzamide is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme chymotrypsin, which is involved in the digestion of proteins. In addition, the compound is believed to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
N-ethyl-3-(2-oxoethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, antithrombotic, and anti-tumor effects. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-ethyl-3-(2-oxoethyl)benzamide has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available in most chemical supply stores. In addition, it is easy to synthesize and can be used in a variety of reactions. However, it is important to note that the compound is toxic and must be handled with care.

Future Directions

There are several potential future directions for N-ethyl-3-(2-oxoethyl)benzamide research. One potential direction is to further investigate its biochemical and physiological effects. In addition, further research could be done to investigate its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Another potential direction is to investigate its potential use as an inhibitor of enzymes involved in the digestion of proteins and the synthesis of prostaglandins. Finally, further research could be done to investigate its potential use as an antioxidant and neuroprotective agent.

Synthesis Methods

N-ethyl-3-(2-oxoethyl)benzamide can be synthesized in several ways. The most common method is the reaction of ethyl acetoacetate with aniline in the presence of a base catalyst such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. Other methods for the synthesis of N-ethyl-3-(2-oxoethyl)benzamide include the reaction of ethyl acetoacetate with benzylamine or the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base catalyst.

properties

IUPAC Name

N-ethyl-3-(2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-12-11(14)10-5-3-4-9(8-10)6-7-13/h3-5,7-8H,2,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFJEYQLISGQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.